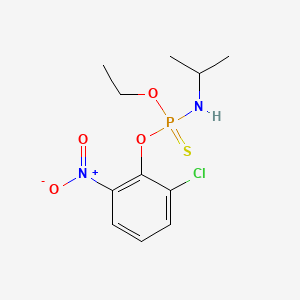
Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester is a complex organic compound that belongs to the class of phosphoramidothioates. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester typically involves the reaction of phosphoramidothioic acid derivatives with appropriate chlorinated and nitro-substituted phenyl compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to obtain the desired product. Quality control measures are essential to ensure the consistency and safety of the compound.
化学反応の分析
Types of Reactions
Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidothioic acid derivatives with additional oxygen atoms, while substitution reactions may produce compounds with different functional groups.
科学的研究の応用
Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of pesticides and herbicides due to its ability to interact with specific biological targets.
作用機序
The mechanism of action of phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved in its action include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
Phosphoramidothioic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Organophosphates: Known for their use in agriculture as pesticides, these compounds have similar reactivity but different safety profiles.
Uniqueness
Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
87112-25-2 |
|---|---|
分子式 |
C11H16ClN2O4PS |
分子量 |
338.75 g/mol |
IUPAC名 |
N-[(2-chloro-6-nitrophenoxy)-ethoxyphosphinothioyl]propan-2-amine |
InChI |
InChI=1S/C11H16ClN2O4PS/c1-4-17-19(20,13-8(2)3)18-11-9(12)6-5-7-10(11)14(15)16/h5-8H,4H2,1-3H3,(H,13,20) |
InChIキー |
KJFJMUPUDSSSPB-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(NC(C)C)OC1=C(C=CC=C1Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


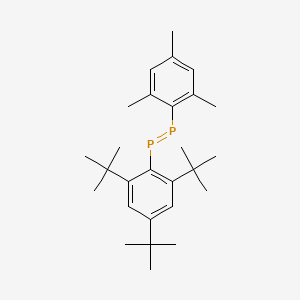
![1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14421109.png)
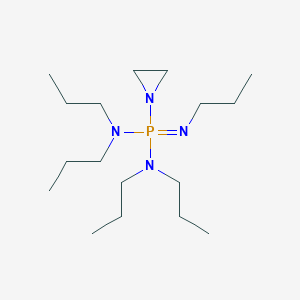
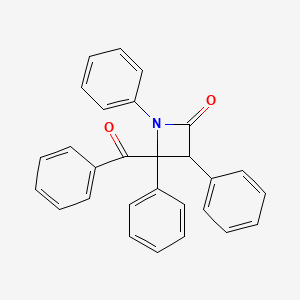
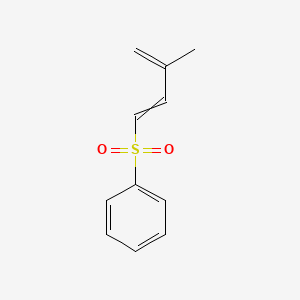
![(1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14421131.png)
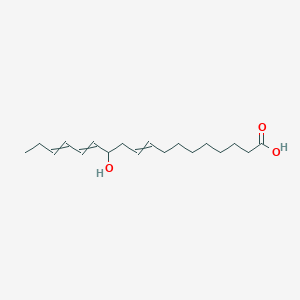

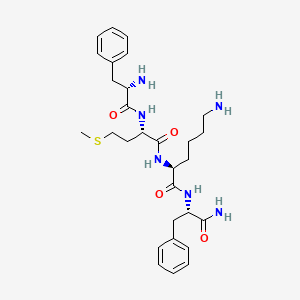
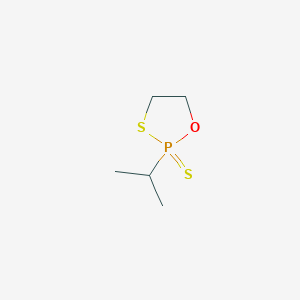
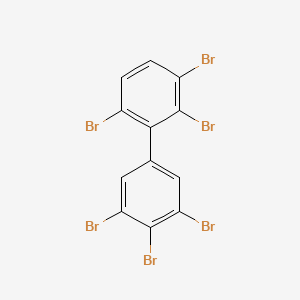
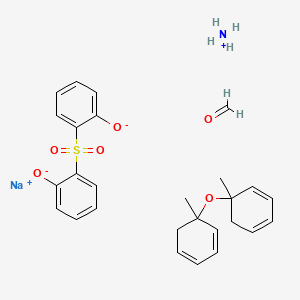
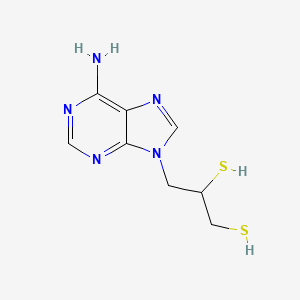
![2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14421200.png)
